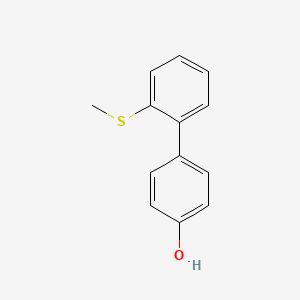

4-(2-Methylthiophenyl)phenol

Description

Contextualization within Organosulfur and Phenolic Chemistry

The chemical identity of 4-(2-Methylthiophenyl)phenol is rooted in two fundamental classes of organic molecules: organosulfur compounds and phenols. Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to a vast array of applications, from pharmaceuticals to materials science. ontosight.aitaylorandfrancis.comjmchemsci.com The sulfur atom imparts unique reactivity and properties, including the potential for oxidation and the ability to coordinate with metal catalysts. ontosight.ai Thioethers, a subclass of organosulfur compounds where a sulfur atom is bonded to two carbon atoms, are found in many biologically active molecules and serve as key intermediates in organic synthesis. taylorandfrancis.comjmchemsci.com

Concurrently, the phenolic component of the molecule, defined by a hydroxyl (-OH) group directly attached to an aromatic ring, confers another set of important chemical characteristics. wikipedia.orgwikipedia.org Phenols are known for their acidic nature, which is intermediate between that of alcohols and carboxylic acids, and their susceptibility to electrophilic aromatic substitution. wikipedia.org This reactivity allows for a wide range of chemical transformations. wikipedia.orgnumberanalytics.com The combination of a thioether and a phenolic hydroxyl group within the same molecule, as in 4-(2-Methylthiophenyl)phenol, creates a multifunctional platform for chemical exploration.

Significance of Biphenyl-based Architectures in Chemical Synthesis

The core structure of 4-(2-Methylthiophenyl)phenol is a biphenyl (B1667301), which consists of two phenyl rings linked by a single carbon-carbon bond. wikipedia.orgrsc.org This biphenyl framework is a privileged scaffold in many areas of science and technology. rsc.orgresearchgate.net In medicinal chemistry, numerous drugs and biologically active compounds feature a biphenyl moiety, which can interact with biological targets and influence the pharmacological properties of a molecule. rsc.orgresearchgate.net

Overview of Academic Research Perspectives and Methodologies

The synthesis and study of unsymmetrical biphenyls like 4-(2-Methylthiophenyl)phenol are central themes in modern organic chemistry. A primary focus of research is the development of efficient and selective methods for constructing the C(sp²)-C(sp²) bond that links the two aryl rings. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used tools for this purpose. researchgate.net

Key methodologies include:

Suzuki-Miyaura Coupling: This reaction, which couples an aryl boronic acid with an aryl halide in the presence of a palladium catalyst, is one of the most versatile methods for biaryl synthesis. researchgate.netsandiego.edu

Stille Coupling: This method involves the reaction of an organotin compound with an organic halide, also catalyzed by palladium. sci-hub.se

Negishi Coupling: This reaction utilizes an organozinc reagent and an aryl halide, offering a mild and efficient route to biaryls. researchgate.net

Kumada-Corriu-Tamao Coupling: This approach employs a Grignard reagent (organomagnesium halide) and an aryl halide, often catalyzed by nickel or palladium complexes. researchgate.net

Beyond the synthesis of the biphenyl core, research also focuses on the selective functionalization of the molecule. For instance, the synthesis of 4-(2-Methylthiophenyl)phenol could involve the reaction of a phenol (B47542) with dimethyl disulfide in the presence of a strong acid. researchgate.net The resulting compound can then be characterized using a suite of analytical techniques to confirm its structure and purity.

Table 1: Illustrative Spectroscopic Data for 4-(2-Methylthiophenyl)phenol

This table presents plausible spectroscopic data for 4-(2-Methylthiophenyl)phenol based on the analysis of its structural components and data from analogous compounds. ucf.edukuleuven.beresearchgate.netresearchgate.netchemicalbook.comsigmaaldrich.com

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons on both phenyl rings, a singlet for the methylthio group (-SCH₃), and a singlet for the phenolic hydroxyl group (-OH). The chemical shifts and coupling patterns would provide detailed information about the substitution pattern. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the two distinct aromatic rings and the methyl carbon of the thioether. The chemical shifts would be influenced by the electron-donating effects of the hydroxyl and methylthio groups. ucf.edu |

| Infrared (IR) Spectroscopy | A broad absorption band characteristic of the O-H stretch of the phenol, along with sharp peaks corresponding to C-H stretching of the aromatic and methyl groups, and C=C stretching within the aromatic rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₂OS). Fragmentation patterns would likely show cleavage of the methyl group or other characteristic bond scissions. |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylsulfanylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTPTVOHSCYDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization

Synthetic Approaches to 4-(2-Methylthiophenyl)phenol Core Structure

The construction of the biaryl core of 4-(2-Methylthiophenyl)phenol is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a modular and efficient means of connecting two distinct aromatic rings.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms, making it ideal for synthesizing biaryl compounds. chemistryviews.orgnih.gov The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nobelprize.orgresearchgate.net

The general catalytic cycle for a Suzuki-Miyaura reaction proceeds through three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. youtube.comyoutube.com

Transmetalation : The organic group from the organoboron reagent (Ar'-B(OR)2) is transferred to the palladium(II) complex, displacing the halide. This step requires activation by a base. youtube.comyoutube.com

Reductive Elimination : The two organic groups on the palladium center couple, forming the new biaryl C-C bond and regenerating the palladium(0) catalyst. youtube.comyoutube.com

For the synthesis of 4-(2-Methylthiophenyl)phenol, two primary Suzuki-Miyaura approaches can be envisioned:

Route A : Coupling of a (4-hydroxyphenyl)boronic acid derivative with a 2-methylthio-substituted aryl halide (e.g., 1-bromo-2-(methylthio)benzene).

Route B : Coupling of a 4-halo-phenol derivative with a (2-(methylthio)phenyl)boronic acid.

A systematic investigation of Suzuki-Miyaura couplings between various halophenols and phenol (B47542) boronic acids has shown that reaction outcomes are highly dependent on the position of the substituents. acs.org For instance, couplings involving ortho-substituted partners can be challenging, which is relevant for the (2-methylthiophenyl) moiety. acs.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, particularly when dealing with functionalized substrates like phenols. cam.ac.ukacs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Facilitates the catalytic cycle. |

| Ligand | Triphenylphosphine (PPh₃), SPhos | Stabilizes the palladium center and influences reactivity. |

| Base | K₂CO₃, K₃PO₄, NaOt-Bu | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, DMF, Ethanol/Water | Solubilizes reactants and influences reaction rate. |

| Boron Reagent | Arylboronic acid, Arylboronic acid pinacol (B44631) ester | Source of one of the aryl groups. |

| Aryl Halide | Aryl iodide, Aryl bromide | Source of the other aryl group. |

The formation of the aryl-sulfur bond is a key step in synthesizing the methylthiophenyl precursor. While traditional methods often required harsh conditions, modern transition-metal-catalyzed reactions provide milder and more efficient alternatives. acs.org

Copper-Catalyzed C-S Coupling: Copper(I) catalysts are particularly effective for forming aryl-sulfur bonds. A common method involves the cross-coupling of an aryl iodide with a thiol in the presence of a copper(I) iodide (CuI) catalyst, a ligand such as neocuproine, and a base like sodium tert-butoxide (NaOt-Bu). acs.orgorganic-chemistry.org This approach is advantageous as it is palladium-free and uses economically attractive catalysts. acs.org Ligand-free systems using CuI or Cu₂O have also been developed, broadening the reaction's applicability. organic-chemistry.orgorganic-chemistry.org This method can be used to synthesize a variety of aryl sulfides from readily available starting materials. organic-chemistry.org

Cobalt- and Nickel-Catalyzed C-S Coupling: Besides copper, other transition metals can catalyze C-S bond formation. Cobalt-based catalysts, such as CoI₂(dppe), have been shown to effectively couple aryl halides with thiols under mild conditions. acs.org Nickel-catalyzed systems can also be employed for the arylthiolation of aryl iodides using disulfides as the sulfur source. organic-chemistry.org A recent innovation involves a nickel-catalyzed aryl exchange reaction between 2-pyridyl sulfides and aryl electrophiles, which avoids the use of odorous thiols. organic-chemistry.orgnih.gov

Precursor Design and Functional Group Interconversions

Several classical and modern methods exist for the synthesis of phenols, which can be adapted to prepare the required precursors. libretexts.org

Hydrolysis of Diazonium Salts : This is a versatile laboratory-scale method that starts with an arylamine (aniline derivative). The amine is converted to a diazonium salt using nitrous acid, which is then hydrolyzed in the presence of water to yield the phenol. chemicalbook.com This pathway is valuable as it allows for the synthesis of phenols with a wide variety of other substituents on the aromatic ring. chemicalbook.comfiveable.me

The Dow Process : An industrial method involving the hydrolysis of chlorobenzene (B131634) with a strong base at high temperature and pressure. chemicalbook.com While effective for large-scale production of simple phenols, the harsh conditions may not be suitable for more complex molecules with sensitive functional groups. chemicalbook.com

The Cumene (B47948) Process : This industrial process involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, which then undergoes an acid-catalyzed rearrangement to produce phenol and acetone. chemicalbook.com It is highly efficient but primarily used for the synthesis of phenol itself. chemicalbook.com

Newman-Kwart Rearrangement : This method allows for the conversion of a phenol into a thiophenol. The phenol is first converted to an O-aryl dialkylthiocarbamate, which is then heated to induce rearrangement to the isomeric S-aryl derivative. Hydrolysis of this intermediate yields the thiophenol. wikipedia.orgorgsyn.org This provides an indirect route to thiophenol precursors from more readily available phenols.

The synthesis of precursors like 1-bromo-2-(methylthio)benzene or (2-(methylthio)phenyl)boronic acid is critical. These can be prepared through several routes.

One common strategy involves the reaction of an aryl halide with a source of the methylthio group. For instance, 2-methyl-1-[4-(chloro)phenyl]-2-(4-morpholinyl)-1-propanone can be reacted with sodium methyl mercaptide in a two-phase system using a phase-transfer catalyst to generate the corresponding 4-(methylthio)phenyl derivative. google.com Similarly, 4-halogeno-benzene acetic acid can be reacted with sodium methyl mercaptide in the presence of a cuprous ion catalyst to yield 4-methylthio phenylacetic acid. google.com

Another approach is the direct thiolation of a phenol with dimethyl disulfide, catalyzed by a strong acid like sulfuric acid. While this method typically places the methylthio group para to the hydroxyl group, modifications could potentially be used to synthesize other isomers.

For heterocycles, methylthio groups on aromatic rings can be replaced by other functional groups using nickel-induced Grignard reactions, demonstrating the utility of the methylthio group as a synthetic handle. acs.org

Reaction Condition Analysis and Process Enhancement

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of a synthetic route. For the Suzuki-Miyaura coupling, several parameters can be adjusted.

The choice of palladium catalyst, ligand, base, and solvent system significantly impacts the reaction's efficiency. acs.org For example, a screen of various ligands (monodentate, bidentate), bases (inorganic, organic), and solvents can help identify the optimal combination for a specific substrate pair. acs.org Machine learning and Design of Experiments (DoE) have emerged as powerful tools to navigate the large parameter space and identify robust, high-yielding conditions for Suzuki-Miyaura reactions. chemistryviews.orgrsc.orgacs.org Studies have shown that for challenging couplings, such as those involving halophenols, microwave irradiation can lead to significantly better results compared to conventional heating. acs.org

Table 2: Factors for Optimization in Suzuki-Miyaura Coupling

| Parameter | Considerations | Potential Impact on Reaction |

|---|---|---|

| Catalyst Loading | Typically 0.5-5 mol%. | Lowering loading reduces cost but may slow the reaction. Higher loading can be necessary for difficult couplings. |

| Ligand Choice | Electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos) are often effective. | Affects the rate of oxidative addition and reductive elimination; can prevent catalyst deactivation. |

| Base Strength & Type | K₃PO₄ is often effective for phenol-containing substrates. Stronger bases like NaOt-Bu may be needed. | Crucial for the transmetalation step; must be compatible with other functional groups. |

| Solvent System | Aprotic polar solvents (DMF, dioxane) or nonpolar solvents (toluene) with or without water. | Influences solubility, reaction temperature, and catalyst stability. Aqueous systems can be more environmentally friendly. |

| Temperature | Ranges from room temperature to >100 °C. Microwave heating can be beneficial. | Affects reaction kinetics; higher temperatures can increase rates but may also lead to side reactions or degradation. |

Process enhancement also involves developing efficient workup and purification procedures. For palladium-catalyzed reactions, removing residual palladium from the final product is often a significant challenge, especially in pharmaceutical synthesis. Techniques such as washes with aqueous sodium bisulfite have been developed to effectively reduce palladium levels in the isolated product. acs.org

Catalytic Systems for Efficient Synthesis (e.g., Cuprous Ion Catalysis)

Information regarding specific catalytic systems, including the use of cuprous ion catalysis, for the efficient synthesis of 4-(2-Methylthiophenyl)phenol is not available in the reviewed literature. While copper-catalyzed Ullmann-type reactions are a common method for the formation of diaryl ethers and related biaryl compounds, no studies have been found that apply this methodology to the synthesis of this particular molecule. organic-chemistry.orgwikipedia.orgnih.govunito.it Consequently, there is no data on the performance of specific cuprous ion catalysts, ligands, or reaction promoters for this transformation.

Influence of Temperature, Solvents, and Stoichiometric Ratios

Due to the absence of specific synthetic procedures for 4-(2-Methylthiophenyl)phenol, there is no research available detailing the influence of critical reaction parameters such as temperature, solvents, and stoichiometric ratios on the synthesis. The optimization of these parameters is crucial for maximizing yield and purity in chemical synthesis. However, without foundational studies, it is not possible to provide an evidence-based account of how these variables would affect the preparation of the target compound. General principles of organic synthesis suggest that temperature would influence reaction rates, solvent choice would affect solubility and reactivity, and stoichiometry would be key to ensuring complete conversion and minimizing side products, but specific data for this compound is absent.

In-Depth Spectroscopic and Structural Analysis of 4-(2-Methylthiophenyl)phenol Remains Elusive

A comprehensive spectroscopic and structural elucidation of the chemical compound 4-(2-Methylthiophenyl)phenol, as specified by a detailed analytical outline, cannot be completed at this time due to a lack of available scientific data. Extensive searches for detailed experimental data, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, for this specific isomer have not yielded the necessary information.

The required analysis was to include:

¹H NMR Chemical Shift Analysis: A detailed interpretation of the proton NMR spectrum, with a focus on the aromatic regions.

¹³C NMR Spectral Assignments: The assignment of carbon-13 signals, including the characteristic signal for the methylthio carbon.

Multi-dimensional NMR Techniques: An examination of COSY and HSQC data to confirm the molecular structure.

FT-IR Vibrational Modes: Identification of the vibrational frequencies for the phenolic hydroxyl and thioether functional groups.

FT-IR Aromatic Vibrations: Analysis of the stretching and deformation vibrations of the aromatic rings.

Therefore, the advanced spectroscopic and structural elucidation of 4-(2-Methylthiophenyl)phenol cannot be provided.

Advanced Spectroscopic and Structural Elucidation

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For aromatic compounds like "4-(2-Methylthiophenyl)phenol," this technique reveals information about the conjugated π-electron system.

The electronic spectrum of substituted biphenyls is dominated by intense absorptions arising from π → π* transitions. psu.edunih.gov These transitions involve the excitation of an electron from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) orbital. In phenolic compounds, the presence of the hydroxyl group and the aromatic ring gives rise to characteristic absorption bands. The absorption maximum for phenol (B47542) in the ultraviolet region is around 275 nm. docbrown.info

For the related compound 4-(Methylthio)phenol (B156131), specific absorption maxima (λmax) have been recorded in various solvents, as detailed in the table below. These transitions are characteristic of the substituted phenol chromophore. The data in aqueous ethanol, for instance, shows three distinct absorption bands at 230 nm, 255 nm, and 285 nm, with corresponding molar extinction coefficients (ε). chemwhat.com These bands are attributed to π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent environment. researchgate.net For instance, in a more polar solvent, transitions to a more polar excited state can undergo a red shift (a shift to longer wavelengths). iucr.org

Table 1: UV/Vis Absorption Maxima of 4-(Methylthio)phenol in Various Solvents

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, L·mol-1cm-1) | Reference |

|---|---|---|---|

| Aqueous Ethanol | 230, 255, 285 | 6920, 7080, 1070 | chemwhat.com |

| Ethanol | 255.2 | N/A | chemwhat.com |

| Aqueous NaOH | 259.5 | N/A | chemwhat.com |

| Sodium Ethanolate / Ethanol | 262.7 | N/A | chemwhat.com |

N/A: Not Available

The chromophore of "4-(2-Methylthiophenyl)phenol" is the entire substituted biphenyl (B1667301) system. The electronic interactions between the two phenyl rings are highly dependent on the dihedral angle between them. psu.edunih.gov A planar conformation allows for maximum π-delocalization across the two rings, which typically results in a red shift of the absorption bands. psu.edu Conversely, a twisted conformation, where the two rings are orthogonal, would lead to electronic spectra resembling two independent, non-interacting phenyl systems. psu.edu

The substituents on the biphenyl core, namely the hydroxyl (-OH) and methylthio (-SMe) groups, also significantly contribute to the electronic absorption characteristics. Both of these groups are auxochromes, meaning they can modify the absorption of the chromophore. The hydroxyl group is a strong electron-donating group, while the methylthio group is also known to be an oxidizable substituent that influences the electronic properties of the biphenyl unit. cdnsciencepub.com The presence of these substituents, particularly the methylthio group at the ortho position of one ring and the hydroxyl group at the para position of the other, introduces asymmetry and can lead to complex electronic transitions. The interaction between the lone pair of electrons on the sulfur and oxygen atoms with the π-system of the rings can result in charge-transfer (CT) transitions, which are often sensitive to solvent polarity. researchgate.net

X-ray Diffraction (XRD) Crystallography

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.

While the specific crystal structure of "4-(2-Methylthiophenyl)phenol" is not publicly available, the principles of X-ray crystallography allow for a detailed understanding of its expected molecular geometry. This technique provides precise bond lengths, bond angles, and torsion angles. nih.gov For substituted biphenyls, the inter-ring C-C bond length is typically around 1.49 Å. nih.gov The crystal packing is determined by intermolecular forces such as hydrogen bonding (from the -OH group) and van der Waals interactions. In the solid state, molecules of substituted biphenyls can adopt conformations that facilitate energetically favorable packing. uky.edu

A critical structural feature of biphenyl derivatives is the torsional or dihedral angle between the planes of the two aromatic rings. libretexts.org In the gas phase, biphenyl itself has a dihedral angle of about 44.4°. psu.edu This twisted conformation is a balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the ortho-hydrogens of the two rings, which favors a non-planar structure. libretexts.orgic.ac.uk

In "4-(2-Methylthiophenyl)phenol," the presence of the methylthio group at an ortho position is expected to exert significant steric hindrance, forcing the two phenyl rings to adopt a relatively large dihedral angle. libretexts.org The size of the ortho substituent is a major determinant of the rotational barrier and the resulting conformation. libretexts.org For comparison, polychlorinated biphenyls (PCBs) with ortho chlorine substituents exhibit large dihedral angles, with values of 67.8° and 71.8° observed in some cases. nih.gov The specific dihedral angle in the solid state will also be influenced by the crystal packing forces. tandfonline.com It is well-documented that the conformation of biphenyls in the solid state can differ significantly from their conformation in solution or the gas phase due to these packing effects. researchgate.net

Table 2: Dihedral Angles in Various Substituted Biphenyls

| Compound | Dihedral Angle (°) | Method | Reference |

|---|---|---|---|

| Biphenyl | ~44.4 | Electron Diffraction (Gas Phase) | psu.edu |

| Biphenyl | <10 | X-ray Diffraction (Solid Phase) | iucr.org |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 43.94 | X-ray Diffraction (Solid Phase) | uky.edu |

| 2'-Chloro-2,5-dihydroxybiphenyl | 67.8 | X-ray Diffraction (Solid Phase) | nih.gov |

| 2',5'-Dichloro-2,5-dihydroxybiphenyl | 71.8 | X-ray Diffraction (Solid Phase) | nih.gov |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-(2-Methylthiophenyl)phenol, DFT calculations would be employed to determine its fundamental electronic properties and predict its behavior in chemical reactions.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. This provides the most stable three-dimensional structure of the molecule.

Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) that can be achieved through the rotation of single bonds. cwu.edursc.org For 4-(2-Methylthiophenyl)phenol, this would involve rotating the phenyl and thiophenyl rings relative to each other to identify all stable conformers and the energy barriers between them. cwu.edu This analysis is crucial as different conformers can have distinct chemical and physical properties.

Specific computational data from a geometry optimization or conformational analysis for 4-(2-Methylthiophenyl)phenol is not available in the reviewed scientific literature. Therefore, a data table of conformer energies cannot be provided.

The characterization of a molecule's electronic structure explains how its electrons are distributed, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap generally implies higher reactivity. researchgate.net

A calculation of the HOMO and LUMO energies and the corresponding energy gap for 4-(2-Methylthiophenyl)phenol has not been reported in the searched literature. Consequently, a data table of these values cannot be presented.

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO; a key indicator of molecular stability and reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface, using colors to indicate different potential values. Typically, red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net An MEP map for 4-(2-Methylthiophenyl)phenol would identify the reactive sites on the molecule, such as the phenolic oxygen and the sulfur atom.

A specific MEP surface map for 4-(2-Methylthiophenyl)phenol is not available in the reviewed literature.

| Color | Electrostatic Potential | Implication |

| Red | Most Negative | Electron-rich; site for electrophilic attack. |

| Blue | Most Positive | Electron-poor; site for nucleophilic attack. |

| Green | Near Zero | Neutral; less reactive region. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgnih.gov It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, which corresponds to stabilizing intramolecular interactions. periodicodimineralogia.itresearchgate.net For 4-(2-Methylthiophenyl)phenol, NBO analysis would quantify the charge transfer between the lone pairs of the oxygen and sulfur atoms and the antibonding orbitals of the aromatic rings, providing insight into the molecule's electronic stability.

Specific findings from an NBO analysis for 4-(2-Methylthiophenyl)phenol are absent from the surveyed literature. A data table detailing donor-acceptor interactions cannot be generated.

Computational methods can predict a molecule's vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. ijaemr.comscirp.org These theoretical spectra are derived from the calculated molecular structure and electronic properties. Comparing the predicted spectra with experimentally measured spectra serves as a crucial validation step for the computational model. nih.gov A close match between theoretical and experimental data confirms that the chosen computational method accurately describes the molecule's properties. ijaemr.com

Predicted vibrational frequencies or electronic absorption wavelengths for 4-(2-Methylthiophenyl)phenol have not been published in the reviewed scientific sources.

Thermochemical Property Derivations

The determination of thermochemical properties through computational methods is a cornerstone of theoretical chemistry, providing insights into the stability and reactivity of a compound. For a molecule like 4-(2-Methylthiophenyl)phenol, these properties would typically be derived using quantum mechanical calculations, most notably Density Functional Theory (DFT).

DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are powerful tools for optimizing the molecular geometry and calculating various energetic properties. nih.gov The solid-phase heat of formation (ΔHf,solid), a critical parameter for assessing the energetic nature of a compound, can be reliably calculated using these approaches. nih.gov

Hypothetical Thermochemical Data Derivation:

A standard computational protocol would involve:

Geometry Optimization: Finding the lowest energy conformation of the 4-(2-Methylthiophenyl)phenol molecule.

Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

Single-Point Energy Calculation: A high-level calculation on the optimized geometry to obtain a more accurate electronic energy.

Calculation of Enthalpy of Formation: Using atomization or isodesmic reaction schemes to derive the gas-phase enthalpy of formation, which can then be corrected to the solid state.

The following table illustrates the type of thermochemical data that would be generated from such a computational study. The values presented are for illustrative purposes to demonstrate the output of such a calculation and are not based on actual published data for 4-(2-Methylthiophenyl)phenol.

| Property | Hypothetical Value | Computational Method |

|---|---|---|

| Heat of Formation (gas, 298.15 K) | Value kJ/mol | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Gibbs Free Energy of Formation (gas, 298.15 K) | Value kJ/mol | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Entropy (gas, 298.15 K) | Value J/(mol·K) | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Dipole Moment | Value Debye | DFT (e.g., B3LYP/6-311++G(d,p)) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and materials. For 4-(2-Methylthiophenyl)phenol, MD simulations could provide valuable insights into its conformational dynamics, interactions with solvents, and behavior in larger systems, such as when incorporated into a polymer or interacting with a biological membrane.

Although no specific MD simulations for 4-(2-Methylthiophenyl)phenol have been found in the reviewed literature, studies on analogous systems like biphenyl (B1667301) and its derivatives provide a framework for how such simulations would be conducted. beilstein-journals.orgtandfonline.com Classical MD simulations treat atoms as classical particles moving according to Newton's laws of motion, with forces calculated from a predefined force field. beilstein-journals.org

Potential Research Questions Addressed by MD Simulations:

Solvation Effects: Understanding how 4-(2-Methylthiophenyl)phenol interacts with different solvents is crucial for predicting its solubility and reactivity in various environments. MD simulations can model the explicit interactions between the solute and solvent molecules.

Aggregate Behavior: In the solid state or at high concentrations, intermolecular forces will govern the packing and bulk properties. MD can simulate these interactions to predict crystal structures or the formation of aggregates in solution.

A typical MD simulation protocol for 4-(2-Methylthiophenyl)phenol would involve defining the initial positions and velocities of all atoms in a simulation box, often including solvent molecules, and then integrating the equations of motion over a set period to generate a trajectory of the system's evolution over time.

Structure-Reactivity and Structure-Property Relationship Studies via Computational Descriptors

The relationship between a molecule's structure and its chemical reactivity or physical properties can be quantitatively described using computational descriptors. These descriptors, derived from the molecule's computed electronic structure, are central to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.govfrontiersin.org For phenolic compounds, QSAR models have been successfully used to predict antioxidant activity and other biological properties. nih.govresearchgate.net

Key Computational Descriptors:

For 4-(2-Methylthiophenyl)phenol, a range of electronic and topological descriptors would be calculated to predict its reactivity. These are typically obtained from DFT calculations. imist.ma

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and kinetic stability.

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a general overview of the molecule's reactivity.

Local Reactivity Descriptors (Fukui Functions): These descriptors identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This is particularly relevant for a multifunctional molecule like 4-(2-Methylthiophenyl)phenol, with its hydroxyl, methylthio, and aromatic ring systems.

The following table presents a list of common computational descriptors and their significance in understanding the structure-reactivity relationship of a molecule like 4-(2-Methylthiophenyl)phenol. The values are illustrative.

| Computational Descriptor | Significance | Hypothetical Value |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Electron-donating ability (lower value indicates better donor) | Value eV |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Electron-accepting ability (lower value indicates better acceptor) | Value eV |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability (smaller gap suggests higher reactivity) | Value eV |

| Ionization Potential (IP) | Energy required to remove an electron | Value eV |

| Electron Affinity (EA) | Energy released when an electron is added | Value eV |

| Electronegativity (χ) | Tendency to attract electrons | Value |

| Chemical Hardness (η) | Resistance to change in electron distribution | Value |

By calculating these descriptors for 4-(2-Methylthiophenyl)phenol and comparing them to those of known compounds, it would be possible to predict its antioxidant potential, sites of metabolic transformation, and other important chemical and biological properties, guiding further experimental investigation.

Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 4-(2-Methylthiophenyl)phenol is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating hydroxyl group.

The hydroxyl (-OH) group is a strongly activating substituent for electrophilic aromatic substitution. This is because one of the lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene (B151609) ring through resonance. byjus.com This donation of electron density increases the nucleophilicity of the aromatic ring, making it significantly more reactive towards electrophiles than benzene itself. mlsu.ac.in

This increased electron density is not distributed evenly but is concentrated at the positions ortho and para to the hydroxyl group. As a result, the hydroxyl group is a potent ortho, para-director, meaning that incoming electrophiles will preferentially attack at these positions. byjus.comtestbook.com In the case of 4-(2-Methylthiophenyl)phenol, the hydroxyl group is at position 1, and the para position (C4) is already substituted. Therefore, the hydroxyl group directs incoming electrophiles to the two ortho positions: C2 and C6.

While the hydroxyl group activates the C2 and C6 positions for electrophilic attack, the final regiochemical outcome is also influenced by other factors, including steric hindrance and the nature of the electrophile. The bulky 2-methylthiophenyl group at C4 can exert a steric effect on the neighboring C-H bonds, potentially influencing the approach of the electrophile. However, electrophilic substitution is still strongly favored at the positions ortho to the powerful activating -OH group.

Typical electrophilic aromatic substitution reactions for phenols include halogenation and nitration. Due to the high reactivity of the phenolic ring, these reactions can often proceed under milder conditions than those required for benzene. testbook.com

Halogenation: Phenols react readily with bromine, even in the absence of a Lewis acid catalyst. byjus.com Treatment of a phenol (B47542) with bromine in a polar solvent like water typically leads to polysubstitution, forming 2,4,6-tribromophenol. testbook.com To achieve monosubstitution, less polar solvents (e.g., CS₂, CHCl₃) and low temperatures are employed, which can provide a mixture of ortho- and para-brominated products. byjus.commlsu.ac.in For 4-(2-Methylthiophenyl)phenol, halogenation would be expected to yield a mixture of 2-halo- and 6-halo-4-(2-methylthiophenyl)phenol.

Nitration: Mononitration of phenols can be achieved using dilute nitric acid at low temperatures, yielding a mixture of ortho- and para-nitrophenols. doubtnut.com The use of concentrated nitric acid often leads to the formation of 2,4,6-trinitrophenol (picric acid) and can cause significant oxidative decomposition. mlsu.ac.in For 4-(2-Methylthiophenyl)phenol, nitration would be expected to occur at the C2 and C6 positions. Milder, more selective nitrating systems, such as sodium nitrite (B80452) in the presence of an oxidant like tetrabutylammonium (B224687) dichromate under aprotic conditions, can also be used for the mononitration of various phenolic compounds. scispace.com

Table 1: Representative Conditions for Electrophilic Nitration of Substituted Phenols This table presents general conditions for the nitration of various phenolic compounds to illustrate typical reagents and outcomes. The specific substrate 4-(2-Methylthiophenyl)phenol is not included due to a lack of specific experimental data in the cited literature.

| Phenolic Substrate | Reagent(s) | Conditions | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenol | dil. HNO₃ | Room Temp | o-Nitrophenol & p-Nitrophenol | Mixture | doubtnut.com |

| Phenol | NaNO₂, TBAD¹ | CH₂Cl₂, Reflux | o-Nitrophenol & p-Nitrophenol | 98 (total) | scispace.com |

| 2-Chlorophenol | NaNO₂, TBAD¹ | CH₂Cl₂, Reflux | 2-Chloro-6-nitrophenol & 2-Chloro-4-nitrophenol | 90 (total) | scispace.com |

| p-Cresol (B1678582) | NaNO₂, TBAD¹ | CH₂Cl₂, Reflux | 4-Methyl-2-nitrophenol | 98 | scispace.com |

¹TBAD: Tetrabutylammonium dichromate

Reactions Involving the Thioether Moiety

The sulfur atom of the methylthio group is a reactive center, susceptible to oxidation and bond cleavage reactions.

The sulfide (B99878) linkage (-S-) in aryl thioethers can be readily oxidized to form the corresponding sulfoxide (B87167) (-SO-) and subsequently the sulfone (-SO₂-). This transformation significantly alters the electronic properties of the substituent, changing it from electron-donating to strongly electron-withdrawing.

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. The oxidation of sulfides to sulfoxides can be achieved with high selectivity using H₂O₂ in a solvent like glacial acetic acid under mild, transition-metal-free conditions. nih.gov Over-oxidation to the sulfone can often be avoided by controlling the stoichiometry of the oxidant and the reaction conditions. More potent oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective. For instance, a Schiff base containing a 2-(methylthio)phenyl moiety, (E)-4-chloro-2-(((2-(methylthio)phenyl)imino)methyl)phenol, was successfully oxidized to the corresponding sulfoxide using m-CPBA at 0 °C. tandfonline.com This demonstrates the accessibility of the sulfoxide state in a molecule with a similar substitution pattern.

Table 2: Oxidation of Various Sulfides to Sulfoxides using Hydrogen Peroxide This table illustrates a general and efficient method for the selective oxidation of sulfides. While 4-(2-Methylthiophenyl)phenol is not listed, the conditions are broadly applicable to aryl alkyl sulfides.

| Substrate | H₂O₂ (eq.) | Solvent | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl phenyl sulfide | 4 | Acetic Acid | 2 | Methyl phenyl sulfoxide | 99 | nih.gov |

| Ethyl phenyl sulfide | 4 | Acetic Acid | 2.5 | Ethyl phenyl sulfoxide | 98 | nih.gov |

| Diphenyl sulfide | 4 | Acetic Acid | 3 | Diphenyl sulfoxide | 95 | nih.gov |

| Benzyl phenyl sulfide | 4 | Acetic Acid | 2.5 | Benzyl phenyl sulfoxide | 99 | nih.gov |

The carbon-sulfur bonds in aryl methyl thioethers can be cleaved under specific reaction conditions, offering pathways for further functionalization. This C-S bond activation can be achieved through various means, including transition-metal catalysis and photolysis.

Transition-Metal-Catalyzed Cleavage: A variety of transition metals, including rhodium, tungsten, and copper, have been shown to mediate the cleavage of C-S bonds in thiophenes and related organosulfur compounds. researchgate.netnju.edu.cnacs.org These reactions often proceed via an initial coordination of the metal to the sulfur atom, followed by insertion into either the C(aryl)-S or C(alkyl)-S bond.

Photochemical Cleavage: The C-S bond can also be cleaved by exposure to light. For example, visible-light irradiation can be harnessed to generate carbocation intermediates from benzylic thioethers under neutral conditions, which can then be trapped by various nucleophiles. unipr.it Studies on S-acyl-4-phenylthiophenols have shown that laser flash photolysis can induce homolytic cleavage of the C-S bond, forming a biphenylylthiyl radical. nih.gov

These cleavage strategies open up possibilities for replacing the methylthio group or for using it as a leaving group in cross-coupling reactions, although specific applications to 4-(2-Methylthiophenyl)phenol have not been detailed in the literature.

Derivatization Strategies of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for derivatization, most commonly through esterification and etherification reactions. These modifications are often used to alter the compound's physical properties or to install a protecting group.

Esterification (Acylation): The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or, more commonly, a more reactive acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a base. A study on the esterification of various phenols and alcohols using benzoic acid under high-speed ball-milling conditions with iodine and potassium hypophosphite demonstrated an efficient, solvent-free method for ester synthesis. rsc.org For example, p-cresol was converted to p-tolyl benzoate (B1203000) in 87% yield under these conditions. rsc.org A specific example involving a related compound is the esterification of 4-(methylthio)phenol (B156131) (the para-isomer) with N-Boc-isonipecotic acid using standard coupling agents. researchgate.netresearchgate.net

Etherification (Alkylation): Formation of an ether is typically achieved by deprotonating the phenol with a base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide ion, which is then treated with an alkyl halide (Williamson ether synthesis). This reaction converts the acidic phenolic proton into a stable ether linkage. For example, p-hydroxybenzyl ethyl ether can be synthesized from p-hydroxyacetophenone through a multi-step process involving etherification. nih.gov

Table 3: Mechanochemical Esterification of Benzoic Acid with Various Phenols This table showcases a modern, solvent-free esterification method applicable to a range of phenols, illustrating a key derivatization strategy for the hydroxyl group.

| Phenol Substrate | Reagent(s) | Conditions | Time (min) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-Cresol | Benzoic acid, I₂, KH₂PO₂ | Ball-milling, 25 Hz | 20 | p-Tolyl benzoate | 87 | rsc.org |

| 4-(tert-Butyl)phenol | Benzoic acid, I₂, KH₂PO₂ | Ball-milling, 25 Hz | 20 | 4-(tert-Butyl)phenyl benzoate | 76 | rsc.org |

| 4-Chlorophenol | Benzoic acid, I₂, KH₂PO₂ | Ball-milling, 25 Hz | 20 | 4-Chlorophenyl benzoate | 85 | rsc.org |

| 4-Bromophenol | Benzoic acid, I₂, KH₂PO₂ | Ball-milling, 25 Hz | 20 | 4-Bromophenyl benzoate | 89 | rsc.org |

Esterification and Etherification Reactions

The phenolic hydroxyl group of 4-(2-Methylthiophenyl)phenol is a key functional group that readily participates in esterification and etherification reactions.

Esterification: Phenols are known to react with carboxylic acids to form esters, but the reaction is often slow. libretexts.org To achieve more efficient esterification, more reactive derivatives of carboxylic acids, such as acyl chlorides or acid anhydrides, are typically used. libretexts.org For instance, the reaction of a phenol with an acyl chloride like ethanoyl chloride results in the formation of a phenyl ester and hydrogen chloride gas. libretexts.org The reactivity can be further enhanced by first converting the phenol to its more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. libretexts.org

A relevant example is the esterification of the closely related compound 4-(methylthio)phenol. It can be reacted with N-Boc-isonipecotic acid to synthesize 4-(methylthio)phenyl piperidine-4-carboxylate (4MTPPC), a reaction that proceeds via standard esterification methods. researchgate.net

Etherification: The hydroxyl group can also be converted into an ether. This is commonly achieved through reactions with alkyl halides. smolecule.com A general method for the etherification of phenols involves their reaction with an etherifying agent in the presence of a suitable catalyst. google.com For example, 4-(methylthio)phenol has been converted to methyl(4-(pentyloxy)phenyl)sulfane by reacting it with an appropriate pentylating agent. rsc.org This transformation highlights the capacity of the phenolic oxygen to act as a nucleophile, particularly in its deprotonated phenoxide form, to displace a leaving group from an alkylating agent.

Below is a table summarizing representative esterification and etherification reactions for a phenol substrate.

| Reaction Type | Reactants | Product | Yield (%) | Reference |

| Esterification | 4-(methylthio)phenol, N-Boc-isonipecotic acid | 4-(methylthio)phenyl piperidine-4-carboxylate | Not Specified | researchgate.net |

| Etherification | 4-(methylthio)phenol, Pentylating Agent | Methyl(4-(pentyloxy)phenyl)sulfane | 80% | rsc.org |

| Etherification | (4-(methylthio)phenyl)methanol, Benzylating Agent | (4-((Benzyloxy)methyl)phenyl)(methyl)sulfane | 78% | rsc.org |

| Etherification | 4-(methylthio)phenol, 1,2-dichloroethane | (4-(2-Chloroethoxy)phenyl)(methyl)sulfane | 85% | rsc.org |

Acid-Base Equilibrium and Proton Transfer Processes

The concept of acid-base equilibrium is central to understanding the chemical behavior of 4-(2-Methylthiophenyl)phenol in solution. According to the Brønsted-Lowry theory, an acid is a proton (H⁺) donor, and a base is a proton acceptor. libretexts.orgsavemyexams.com

4-(2-Methylthiophenyl)phenol, like other phenols, is a weak acid due to the ability of its hydroxyl group to donate a proton. libretexts.org This process establishes an equilibrium in an aqueous solution, as described by the following equation:

C₁₃H₁₂OS (aq) + H₂O (l) ⇌ C₁₃H₁₁O⁻S⁻ (aq) + H₃O⁺ (aq)

In this equilibrium, the phenol molecule acts as a Brønsted-Lowry acid, donating a proton to a water molecule, which acts as a Brønsted-Lowry base. savemyexams.com The resulting deprotonated species is the phenoxide ion, which is the conjugate base of the phenol. The hydronium ion (H₃O⁺) is the conjugate acid of water. libretexts.org

The strength of an acid is quantified by its acid dissociation constant (Ka), or more commonly, its pKa value (pKa = -log(Ka)). A lower pKa value indicates a stronger acid. The pKa of the related compound p-methylthiophenol is reported to be 9.53. vaia.com This value is slightly lower than that of phenol itself (pKa ≈ 10), suggesting that the methylthio group provides a slight enhancement to the acidity. vaia.com This increased acidity is due to the ability of the sulfur atom to help stabilize the negative charge of the conjugate base through resonance or inductive effects. The equilibrium constant for the autoionization of water (Kw) at 25°C is 1.0 x 10⁻¹⁴, which underpins the pH scale and the relationship between a substance's pKa and its behavior in solutions of varying pH. libretexts.org

The proton transfer process is dynamic. In solutions with a pH below the pKa of the phenol, the protonated (acidic) form predominates. Conversely, at a pH above the pKa, the deprotonated phenoxide (basic) form is the major species in solution. This pH-dependent behavior is crucial for controlling reactions where the phenoxide ion is the active nucleophile, such as in certain etherification and esterification reactions.

| Compound | pKa | Acidity Relative to Phenol | Reference |

| Phenol | ~10.0 | - | |

| p-Methylthiophenol | 9.53 | Stronger | vaia.com |

| 4-Nitrophenol | ~7.1 | Much Stronger | |

| 2-fluoro-4-(4-methylthiophenyl)phenol | 8.73 (Predicted) | Stronger | chembk.com |

Advanced Analytical Methodologies and Chemical Derivatization for Detection

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Phenolic Compounds

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a powerful and widely used technique for the analysis of phenolic compounds. free.frnih.govresearchgate.net Fluorescence detection offers significantly higher sensitivity (10 to 1,000 times) and selectivity compared to standard UV detection, allowing for the measurement of trace amounts of analytes. youtube.com

For a compound like 4-(2-Methylthiophenyl)phenol, HPLC-FLD can be applied in two ways. Firstly, the molecule may possess native fluorescence due to its aromatic structure. The detector can be set to the specific excitation and emission wavelengths of the compound to achieve selective detection. Secondly, if the native fluorescence is weak or subject to interference, chemical derivatization can be employed. nkust.edu.tw By reacting the phenolic hydroxyl group with a fluorescent tagging reagent, a highly fluorescent derivative is formed, which can then be easily detected at very low concentrations. youtube.comdiva-portal.org This pre-column derivatization strategy is common for enhancing the detectability of phenols and similar compounds that lack strong intrinsic fluorescence. nih.govnih.gov The separation is typically achieved using a reversed-phase column, such as a C18 column. dss.go.th

Below is a table representing typical parameters for the HPLC-FLD analysis of phenolic compounds, which would be applicable for the analysis of 4-(2-Methylthiophenyl)phenol following derivatization.

Interactive Table 1: Representative HPLC-FLD Parameters for Derivatized Phenolic Compounds

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5 µm) | dss.go.th |

| Mobile Phase | Gradient of Acetonitrile and Water/Methanol mixture | dss.go.th |

| Flow Rate | 0.8 - 1.2 mL/min | - |

| Detection | Fluorescence Detector (FLD) | free.frnih.gov |

| Excitation λ (DIB-Cl derivative) | ~350 nm | nih.govdss.go.th |

| Emission λ (DIB-Cl derivative) | ~450 nm | nih.govdss.go.th |

| Excitation λ (Dansyl derivative) | ~340 nm | libretexts.org |

| Emission λ (Dansyl derivative) | ~520 nm | libretexts.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds, including a wide range of aromatic molecules. nih.gov The gas chromatograph separates complex mixtures into individual components based on their boiling points and polarity, while the mass spectrometer fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. nih.gov

Direct analysis of phenolic compounds like 4-(2-Methylthiophenyl)phenol by GC can be challenging due to their polarity and relatively low volatility, which can lead to poor peak shape and column adsorption. To overcome this, a derivatization step is typically required to convert the polar hydroxyl group into a less polar, more volatile ether or ester group. nih.gov For sulfur-containing aromatic compounds, GC-MS is a standard analytical approach; however, care must be taken to select appropriate chromatographic conditions to avoid interference from other matrix components. acs.orgresearchgate.netresearchgate.net A liquid chromatographic pre-separation step is sometimes recommended to isolate polycyclic aromatic sulfur heterocycles (PASHs) from other hydrocarbons to ensure a reliable analysis. acs.orgresearchgate.net

The table below outlines typical parameters for a GC-MS analysis of derivatized phenolic compounds.

Interactive Table 2: Representative GC-MS Parameters for Derivatized Aromatic Compounds

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., HP-5MS, 30m x 0.25mm ID) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Oven Program | Initial temp 50-70°C, ramped to 280-300°C | - |

| Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |

| MS Acquisition | Full Scan (e.g., 50-600 m/z) or Selected Ion Monitoring (SIM) | nih.gov |

| Derivatization Agent | Silylating agents (e.g., BSTFA) or Alkylating agents (e.g., PFBBr) | nih.gov |

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI-MS/MS) for Complex Mixtures

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net This technique is particularly well-suited for analyzing compounds in complex mixtures, often eliminating the need for extensive sample cleanup or derivatization. mdpi.comnih.gov It is the preferred method for trace-level quantification in various fields, including environmental monitoring and clinical analysis. pubcompare.ai

For 4-(2-Methylthiophenyl)phenol, LC-ESI-MS/MS offers a direct route of analysis. The compound would first be separated on an LC column. Upon entering the mass spectrometer's electrospray source, it would be ionized. Given its phenolic nature, it is likely to be analyzed in negative ion mode, where the hydroxyl group loses a proton to form the [M-H]⁻ phenoxide ion. nih.gov This precursor ion is then selected and fragmented in the collision cell to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), exceptional selectivity and sensitivity can be achieved. mdpi.commdpi.com

Key parameters for an LC-ESI-MS/MS method are summarized in the representative table below.

Interactive Table 3: Representative LC-ESI-MS/MS Parameters for Phenolic Compounds

| Parameter | Value/Condition | Reference |

|---|---|---|

| LC Column | Reversed-Phase C18 | mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.gov |

| Precursor Ion [M-H]⁻ | Molecular Weight - 1 | nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) | mdpi.commdpi.com |

| Collision Gas | Argon or Nitrogen | - |

| Key Benefit | High sensitivity and selectivity; no derivatization required | mdpi.comnih.gov |

Analytical Derivatization Techniques for Enhanced Detection Sensitivity

Analytical derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. nkust.edu.twlibretexts.org For a compound such as 4-(2-Methylthiophenyl)phenol, derivatization of the reactive phenolic hydroxyl group can significantly enhance its volatility for GC analysis or introduce a fluorophore or chromophore for improved detection in HPLC. libretexts.orgnih.gov

Pre-column and On-fiber Derivatization with Fluorescent Reagents (e.g., DIB-Cl, Dansyl Chloride)

Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the chromatograph. This is a common strategy for HPLC-FLD analysis of phenols. nih.govdss.go.th

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) is a fluorescent labeling reagent that reacts with phenols under basic conditions at elevated temperatures (e.g., 60°C for 30 minutes) to form highly stable and fluorescent ester derivatives. nih.govrsc.org This allows for the sensitive determination of various phenolic compounds in complex samples like urine. nih.govrsc.org The resulting derivatives can be separated on a reversed-phase column and detected with high sensitivity. nih.govdss.go.th

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is another widely used fluorescent reagent that reacts with phenols, as well as primary and secondary amines. libretexts.orgmdpi.com The reaction yields stable dansyl derivatives that are highly fluorescent, enabling detection at nanomole to picomole levels. libretexts.org Beyond enhancing fluorescence, dansylation can also improve chromatographic separation and increase ionization efficiency in mass spectrometry. mdpi.commdpi.com

On-fiber derivatization is an approach that integrates sample extraction with derivatization, primarily used with solid-phase microextraction (SPME). preprints.orgcopernicus.org In this technique, the derivatizing reagent is loaded onto the SPME fiber, which is then exposed to the sample. The analyte is extracted from the sample matrix and simultaneously derivatized on the fiber, which is then directly transferred to the GC injector for analysis. nih.govcopernicus.org

Solid-Phase Analytical Derivatization Approaches

Solid-Phase Analytical Derivatization (SPAD) is an advanced sample preparation technique that combines solid-phase extraction (SPE) with chemical derivatization into a single, streamlined process. researchgate.netresearchgate.net This method enhances analytical accuracy, efficiency, and sensitivity. researchgate.net

The general procedure for a phenolic compound involves using a strong anion-exchange (SAX) SPE cartridge. free.frnih.gov The sample, made alkaline to convert the phenol (B47542) into its phenolate (B1203915) ion, is passed through the cartridge, where the negatively charged analyte is retained. After washing to remove neutral and basic interferences, a solution of the derivatizing reagent in an organic solvent is passed through the cartridge. The derivatization reaction occurs on the solid phase. Finally, the derivatized product is eluted with a non-polar solvent, concentrated, and analyzed, typically by GC-MS. free.frnih.gov This one-pot approach is highly efficient because it simplifies sample handling, reduces solvent consumption, and effectively removes interfering substances, resulting in significantly higher signal-to-noise ratios compared to traditional liquid-liquid extraction and derivatization methods. free.frnih.gov

Interactive Table 4: Summary of Derivatization Reagents for Phenolic Compounds

| Reagent | Target Functional Group | Analytical Technique | Key Advantage | Reference |

|---|---|---|---|---|

| DIB-Cl | Phenolic Hydroxyl | HPLC-FLD | Forms highly fluorescent and stable ester derivatives | nih.govnih.govrsc.org |

| Dansyl Chloride | Phenolic Hydroxyl, Amines | HPLC-FLD, LC-MS | Forms highly fluorescent derivatives, enhances MS ionization | libretexts.orgmdpi.comrsc.org |

| Pentafluorobenzyl Bromide (PFBBr) | Phenolic Hydroxyl | GC-ECD, GC-MS | Forms volatile ethers, highly sensitive with ECD | nih.gov |

| Silylating Agents (e.g., BSTFA, MTBSTFA) | Phenolic Hydroxyl | GC-MS, GC-FID | Forms volatile silyl (B83357) ethers, common for GC analysis | nih.govpreprints.org |

| Pentafluoropyridine | Phenolic Hydroxyl | GC-MS | Used in SPAD for GC-MS, high signal-to-noise | free.frnih.gov |

Applications in Materials Science and Specialized Chemical Research

Molecular Design for Functional Materials (e.g., Semiconductors, Optoelectronics)

The design of novel organic materials for electronic and optoelectronic applications is a rapidly advancing field. The inherent properties of 4-(2-Methylthiophenyl)phenol make it a candidate for inclusion in the molecular design of such functional materials. Phenolic compounds, in general, are recognized as valuable components in the development of materials for electronic applications. smolecule.com The presence of both electron-donating (hydroxyl and methylthio) and aromatic groups within the structure of 4-(2-Methylthiophenyl)phenol can influence the electronic properties of materials derived from it.

Research into related phenolic and thiophene-based compounds has demonstrated their potential in organic electronics. For instance, thiophene-core ligands have been synthesized and shown to possess interesting photophysical properties. nih.gov The strategic placement of phenol (B47542) substituents on a thiophene (B33073) core has been shown to significantly impact the resulting material's electronic and binding characteristics. nih.gov This principle of molecular design, where the arrangement of functional groups dictates the material's properties, is central to the development of new organic semiconductors and optoelectronic devices. While direct studies on 4-(2-Methylthiophenyl)phenol in these specific applications are not extensively documented, its structural motifs are present in molecules investigated for such purposes. The interaction between metal ions and phenolic components is another avenue being explored for creating functional materials with tailored properties for biological, catalytic, and environmental applications. nih.gov

Role as Intermediates in Organic Synthesis of Complex Molecules

The chemical reactivity of 4-(2-Methylthiophenyl)phenol makes it a valuable intermediate in the synthesis of more complex organic molecules. smolecule.comsmolecule.com Its structure contains several reactive sites that can be targeted for further chemical transformations.

The hydroxyl group can undergo typical phenol reactions such as:

Esterification: Reaction with carboxylic acids or their derivatives to form esters. smolecule.com

Etherification: Reaction with alkyl halides to produce ethers. smolecule.com

Oxidation: The phenolic hydroxyl group can be oxidized to form quinone-type structures. smolecule.com

The aromatic rings are susceptible to electrophilic substitution, allowing for the introduction of additional functional groups. smolecule.com Furthermore, the methylthio group can be oxidized to sulfoxide (B87167) and sulfone, expanding the range of possible derivatives.

The use of phenolic compounds as building blocks is a cornerstone of organic synthesis. units.it They serve as precursors for a wide array of products, from pharmaceuticals to dyes and agrochemicals. smolecule.comsanchiorganics.com For example, 4-(2-Methylthiophenyl)phenol can be envisioned as a starting material for the synthesis of m-aryloxy phenols, a class of compounds with applications as antioxidants and flame retardants. smolecule.com The development of efficient synthetic routes, such as cross-coupling reactions, allows for the versatile incorporation of the 4-(2-Methylthiophenyl)phenol scaffold into larger, more complex molecular architectures. smolecule.com

Investigation as Precursors for Polymeric Materials and Resins

Phenolic compounds have a long history as key components in the production of polymeric materials, most notably phenol-formaldehyde resins. mgcub.ac.inresearchgate.net These resins are known for their thermal stability, chemical resistance, and adhesive properties. While specific research on the use of 4-(2-Methylthiophenyl)phenol in this context is limited, its phenolic nature suggests its potential as a monomer or co-monomer in polymerization reactions.

The general process for creating phenol-formaldehyde resins involves the condensation reaction of a phenol with formaldehyde (B43269) in the presence of an acidic or basic catalyst. mgcub.ac.in This leads to the formation of a polymer network where the phenolic units are linked by methylene (B1212753) bridges. Substituted phenols, such as cresols (methylphenols), are often used to modify the properties of the resulting polymer. mgcub.ac.in It is conceivable that 4-(2-Methylthiophenyl)phenol could be incorporated into such resin systems to impart specific properties, such as altered thermal stability, refractive index, or adhesion, due to the presence of the sulfur-containing group.

Furthermore, the development of bio-based polymers is a growing area of research. For instance, 2-methoxy-4-vinylphenol, a lignin-derived monomer, has been investigated as a precursor for both thermoplastics and thermoset polymers. mdpi.com This highlights the ongoing interest in utilizing functionalized phenols for the creation of new polymeric materials with tailored properties. Photosensitive resin compositions, which are crucial in the electronics industry, often utilize polymer precursors derived from phenolic compounds. google.com

Studies on Receptor Binding and Ligand Interactions (e.g., Estrogen Receptor α Binding)

The structural similarity of some phenolic compounds to endogenous hormones has led to research into their interaction with biological receptors. A study investigating the estrogenic activity of various alkyl(thio)phenols found that compounds with a thioether group can exhibit binding affinity for the human estrogen receptor α (hERα). jst.go.jpresearchgate.net Specifically, the study highlighted that an alkylthio group at the para-position of a phenol ring can play a role in the binding ability of these compounds. jst.go.jpresearchgate.net

While 4-(2-Methylthiophenyl)phenol itself was not directly tested in the cited study, a related compound, 4-(methylthio)phenol (B156131), demonstrated a relative binding activity to hERα. jst.go.jpresearchgate.net This suggests that the broader class of methylthiophenyl phenols may have the potential to interact with estrogen receptors. The study of such interactions is important for understanding the potential endocrine-disrupting effects of environmental chemicals. nih.gov

The ability of a molecule to bind to a receptor is highly dependent on its three-dimensional structure and the specific interactions it can form with the amino acid residues in the receptor's binding pocket. chemrxiv.org Research on other heterocyclic core structures, such as thiophenes, has shown that the arrangement of phenolic substituents significantly influences binding affinity and selectivity for different estrogen receptor subtypes. nih.gov

Table 1: Relative Estrogenic Activity of Selected (Thio)phenols

| Compound | Relative Activity (%)* |

| Bisphenol-A | 100 |

| 4-(Methylthio)phenol | 11 |

| 3-Methyl-4-(methylthio)phenol | 10 |

| 3,5-Dimethyl-4-(methylthio)phenol | 4 |

| 4,4'-Thiodiphenol (TDP) | 1000 |

*Relative activity compared to Bisphenol-A, evaluated using a yeast two-hybrid assay. jst.go.jpresearchgate.net

This table is for illustrative purposes and is based on data for structurally related compounds.

Research into Corrosion Inhibition Properties via Molecular Interactions

Organic compounds containing heteroatoms such as sulfur, nitrogen, and oxygen are often effective corrosion inhibitors for metals, particularly in acidic environments. ijcsi.probohrium.comresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosive process. imist.ma The adsorption is facilitated by the presence of lone pair electrons on the heteroatoms and the π-electrons of aromatic rings.

The molecular structure of 4-(2-Methylthiophenyl)phenol, with its sulfur and oxygen atoms and two aromatic rings, makes it a plausible candidate for investigation as a corrosion inhibitor. The sulfur atom, in particular, is known to have a strong affinity for metal surfaces.

Studies on related compounds have demonstrated the efficacy of this chemical class. For example, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has been investigated as a corrosion inhibitor for mild steel in acidic media. bohrium.comresearchgate.net The presence of the methylthiophenyl group was crucial for its inhibitory action. The mechanism of inhibition often involves the inhibitor molecule blocking the active sites on the metal surface, thereby reducing the rate of both anodic and cathodic corrosion reactions. acs.org The effectiveness of such inhibitors can be enhanced by the synergistic effect of other ions, such as iodide, which can improve the adsorption of the organic molecule onto the metal surface. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.